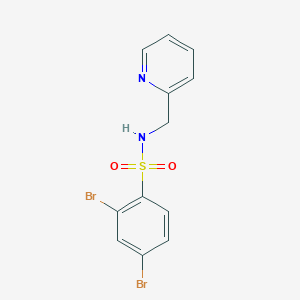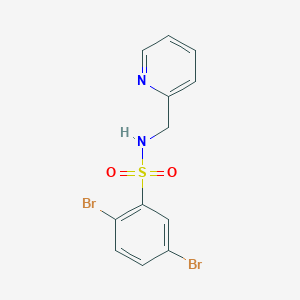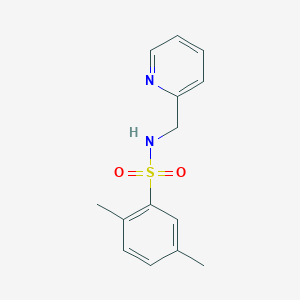![molecular formula C21H28N2O6S2 B495198 1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine CAS No. 400064-70-2](/img/structure/B495198.png)
1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine” is a chemical compound with the molecular formula C21H28N2O6S2 . It is used in various chemical reactions and has several properties that make it useful in different contexts .
Molecular Structure Analysis
The molecular structure of “1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine” is represented by the formula C21H28N2O6S2 . This indicates that the compound contains 21 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine” include its molecular weight, which is 468.59 .Safety and Hazards
Future Directions
properties
IUPAC Name |
1,4-bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6S2/c1-15-12-18(6-8-20(15)28-4)30(24,25)22-10-11-23(17(3)14-22)31(26,27)19-7-9-21(29-5)16(2)13-19/h6-9,12-13,17H,10-11,14H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDSHKMMDCTKIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)OC)C)S(=O)(=O)C3=CC(=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol](/img/structure/B495115.png)
![8-{[2-(3-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine](/img/structure/B495117.png)
![N-(3-acetylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495118.png)
![2-oxo-N-(1H-1,2,4-triazol-5-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495119.png)
![N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495122.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495123.png)
![2-[2-(2-fluorophenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B495126.png)



![6-amino-2-[(4-methoxyphenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B495133.png)
![2-(4-chlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B495136.png)

![2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B495140.png)